molecular formula C13H19N B1530316 2-Methyl-2-(2-phenylethyl)pyrrolidine CAS No. 1539611-46-5

2-Methyl-2-(2-phenylethyl)pyrrolidine

Cat. No.: B1530316
CAS No.: 1539611-46-5
M. Wt: 189.3 g/mol
InChI Key: HFMITVUQVZXAIX-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethyl)pyrrolidine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a phenylethyl group attached to the second carbon of the pyrrolidine ring, along with a methyl group at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethyl)pyrrolidine typically involves the reaction of phenylethylamine with a suitable aldehyde or ketone under reductive amination conditions. One common method is the reaction of phenylethylamine with 2-methylpyrrolidone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can help achieve higher yields and purities.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(2-phenylethyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-2-(2-phenylethyl)pyrrolidine has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a ligand in biochemical studies to investigate protein-ligand interactions.

  • Industry: It can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-phenylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2-Phenylpyrrolidine

  • 2-Methylpyrrolidine

  • 2-Ethylpyrrolidine

  • 2-Propylpyrrolidine

Properties

IUPAC Name

2-methyl-2-(2-phenylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(9-5-11-14-13)10-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMITVUQVZXAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-(2-phenylethyl)pyrrolidine
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Reactant of Route 6
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